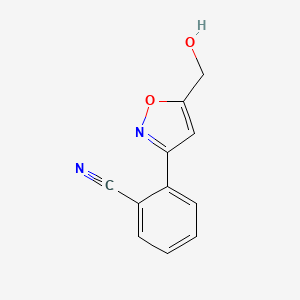

2-(5-(Hydroxymethyl)isoxazol-3-yl)benzonitrile

描述

属性

IUPAC Name |

2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-8-3-1-2-4-10(8)11-5-9(7-14)15-13-11/h1-5,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFPFNMSPHBZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231698 | |

| Record name | Benzonitrile, 2-[5-(hydroxymethyl)-3-isoxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158735-35-3 | |

| Record name | Benzonitrile, 2-[5-(hydroxymethyl)-3-isoxazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-[5-(hydroxymethyl)-3-isoxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(5-(Hydroxymethyl)isoxazol-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a hydroxymethyl group and a benzonitrile moiety, which may contribute to its biological properties. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential against HCT116 human colon carcinoma cells, indicating a possible mechanism involving topoisomerase inhibition similar to other isoxazole derivatives .

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing effectiveness against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Topoisomerase Inhibition : Similar to other hydroxymethyl-substituted compounds, it may inhibit topoisomerase II, leading to antiproliferative effects in cancer cells .

- Interaction with Biological Macromolecules : The nitrile and hydroxymethyl groups may facilitate interactions with proteins or nucleic acids, altering their function and leading to biological responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Isoxazole Ring : Starting from appropriate precursors, the isoxazole ring can be synthesized using cycloaddition reactions.

- Substitution Reactions : The introduction of the benzonitrile moiety can be achieved through nucleophilic substitution methods.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various isoxazole derivatives, this compound was tested against HCT116 cells. The results indicated significant inhibition of cell growth with an IC50 value comparable to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that it exhibited notable antimicrobial activity with minimal cytotoxicity towards mammalian cells, highlighting its therapeutic potential .

Data Table: Biological Activity Summary

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(5-(Hydroxymethyl)isoxazol-3-yl)benzonitrile is CHNO, with a molecular weight of approximately 198.21 g/mol. The compound features an isoxazole ring, which is known for its biological activity, and a benzonitrile moiety that enhances its chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

- Kinase Inhibition: Research indicates that compounds similar to this compound can inhibit kinases such as TBK1 and IKKε, which are implicated in various diseases including cancer and neurodegenerative disorders . This suggests that the compound may have applications in developing treatments for conditions like Alzheimer's disease and rheumatoid arthritis.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of isoxazole exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action: The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation. For instance, studies focusing on similar compounds have revealed their capacity to induce apoptosis in cancer cells, thus reducing cell viability .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block.

- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials . Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory properties of related benzonitrile compounds. The findings highlighted their ability to modulate kinase activity, which is crucial for managing diseases characterized by aberrant signaling pathways.

相似化合物的比较

Comparison with Similar Isoxazole-Containing Compounds

Key Observations:

Substituent Diversity : The target compound’s hydroxymethyl group at the 5-position contrasts with bulkier substituents like adamantane in 9l or pyridine in 7g. This difference influences steric bulk and solubility.

Synthetic Efficiency : Yields for analogs range widely (23–77%), with adamantane-containing 9l achieving higher yields (71%) compared to pyridine-based 7g (23%), suggesting that sterically demanding groups may complicate synthesis .

Spectral Signatures : The benzonitrile moiety in all analogs produces distinct aromatic proton signals (δ ~7.8–8.5 ppm), while hydroxymethyl or adamantane groups introduce characteristic peaks (e.g., δ 4.40 ppm for 9l’s methylene bridge) .

Physicochemical and Functional Properties

Table 2: Property Comparison

| Property | Target Compound | 9l (Adamantane analog) | 7g (Pyridine analog) |

|---|---|---|---|

| Molecular Weight | 200.20 g/mol | 345.44 g/mol | 391.40 g/mol |

| LogP (Predicted) | ~1.5 (moderate polarity) | ~3.8 (highly lipophilic) | ~2.9 (moderate polarity) |

| Solubility | High (due to hydroxymethyl) | Low (adamantane hinders H-bonding) | Moderate (pyridine enhances polarity) |

| Metabolic Stability | Likely stable | Potential CYP450 interactions | Moderate (amine oxidation) |

Key Insights:

- Bioavailability : The target compound’s hydroxymethyl group may improve solubility and reduce first-pass metabolism compared to 7g’s pyridine-amine group, which is prone to oxidative metabolism .

准备方法

Cycloaddition of Halogenoximes and Alkynes

A practical approach involves the reaction of halogenoximes bearing a benzonitrile substituent with propargylic alcohol derivatives under basic conditions to form the isoxazole ring with a hydroxymethyl group at the 5-position. For instance:

The halogenoxime precursor, functionalized with a benzonitrile group, undergoes nucleophilic cycloaddition with an alkyne bearing a hydroxymethyl substituent.

The reaction is typically performed in anhydrous solvents such as ethyl acetate or ethanol, with bases like potassium carbonate and catalysts such as 18-crown-6 to facilitate the cycloaddition process at elevated temperatures (around 80°C) for 8–10 hours.

This method yields the desired 3-substituted isoxazole with a hydroxymethyl group at the 5-position in good to excellent yields (typically 60–85%).

Oxidation and Functional Group Transformations

Starting from protected sugar derivatives or related intermediates, oxidation using sodium periodate (NaIO4) can be employed to introduce aldehyde functionalities, which upon further reaction with hydroxylamine hydrochloride generate the hydroxymethyl group on the isoxazole ring.

The formation of the hydroxymethyl substituent can also be achieved via reduction of corresponding aldehyde or halomethyl intermediates using mild reducing agents or nucleophilic substitution reactions.

Representative Experimental Procedure

Catalysts and Solvent Effects

Catalysts : Potassium carbonate and 18-crown-6 have been shown to be effective in promoting the cycloaddition reaction and nucleophilic substitution steps without the need for metal catalysts, making the process environmentally friendly and cost-effective.

Solvents : Anhydrous ethanol, ethyl acetate, and acetone-water mixtures are commonly used. Solvent-free conditions have also been explored in similar isoxazole syntheses, but for this compound, polar aprotic solvents provide better yields and selectivity.

Reaction Optimization and Yields

Summary of Key Research Findings

Metal-free synthetic routes have been successfully applied to prepare isoxazole derivatives with hydroxymethyl substitution, avoiding the use of expensive or toxic metal catalysts.

The use of halogenoximes and propargylic alcohols is an effective strategy to introduce the desired substituents regioselectively on the isoxazole ring.

Oxidation and reduction steps allow for versatile functional group transformations to install the hydroxymethyl group at the 5-position.

Reaction conditions such as base, catalyst, temperature, and solvent have been optimized to maximize yield and purity of the target compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(5-(Hydroxymethyl)isoxazol-3-yl)benzonitrile, and how can reaction conditions be optimized for higher yields?

- Answer: The compound can be synthesized via cyclocondensation reactions using hydroxylamine and α,β-unsaturated carbonyl precursors. Key steps include:

- Functional group compatibility: Ensure the benzonitrile group remains inert during isoxazole ring formation. Use mild acidic conditions (e.g., HCl/EtOH) to avoid nitrile hydrolysis .

- Substituent positioning: The hydroxymethyl group at the 5-position of the isoxazole is introduced via post-synthetic modifications, such as oxidation-reduction sequences or protective group strategies (e.g., TBDMS protection followed by deprotection) .

- Yield optimization: Reaction temperatures between 60–80°C and anhydrous solvents (e.g., THF or DMF) improve cyclization efficiency. Catalytic amounts of Cu(I) salts can enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer:

- NMR:

- ¹H NMR: The hydroxymethyl proton (-CH₂OH) appears as a triplet (δ 4.5–5.0 ppm) due to coupling with the isoxazole ring proton. The benzonitrile aromatic protons show deshielding (δ 7.5–8.5 ppm) .

- ¹³C NMR: The nitrile carbon resonates at ~115 ppm, while the isoxazole C-3 carbon appears near 160 ppm .

- IR: A sharp peak at ~2220 cm⁻¹ confirms the nitrile group. Hydroxyl stretching (-OH) appears as a broad band at 3200–3600 cm⁻¹ .

- Mass spectrometry (EI-MS): The molecular ion peak [M+H]⁺ is critical for confirming molecular weight. Fragmentation patterns often include loss of H₂O (18 Da) from the hydroxymethyl group .

Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?

- Answer:

- Antimicrobial activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate potential efficacy .

- Enzyme inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays. Isoxazole derivatives often exhibit inhibitory activity due to their electron-deficient heterocyclic core .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for hydroxymethyl isoxazole derivatives?

- Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

- Standardized assays: Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and nutrient media to minimize environmental variability .

- Substituent SAR analysis: Compare analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate electronic or steric effects. For example, electron-withdrawing groups on the benzonitrile ring enhance kinase inhibition .

- Meta-analysis: Cross-reference data from multiple studies (e.g., vs. 18) to identify trends in bioactivity across structural analogs.

Q. What strategies can be employed to improve the metabolic stability of this compound in pharmacokinetic studies?

- Answer:

- Prodrug derivatization: Convert the hydroxymethyl group to a phosphate ester or acyloxyalkyl ether to enhance solubility and reduce first-pass metabolism .

- CYP450 inhibition screening: Use liver microsome assays to identify metabolic hotspots. Blocking vulnerable sites (e.g., benzonitrile para-position) with halogens can prolong half-life .

- Formulation optimization: Nanoencapsulation (e.g., liposomes) or co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may improve bioavailability .

Q. How can computational methods guide the design of analogs with enhanced target selectivity?

- Answer:

- Molecular docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues (e.g., Thr766) .

- QSAR modeling: Train models using datasets from and to correlate substituent properties (e.g., Hammett σ values) with IC₅₀ values.

- ADMET prediction: Tools like SwissADME can forecast permeability (LogP <3) and toxicity risks (e.g., Ames test positivity) early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。